molecular formula C4H4INO4 B14586803 3-(Carboxyamino)-2-iodoprop-2-enoic acid CAS No. 61212-21-3

3-(Carboxyamino)-2-iodoprop-2-enoic acid

Cat. No.: B14586803
CAS No.: 61212-21-3
M. Wt: 256.98 g/mol
InChI Key: GVTNOXXLTCRKFJ-UHFFFAOYSA-N
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Description

3-(Carboxyamino)-2-iodoprop-2-enoic acid is an organic compound that features both carboxyamino and iodine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyamino)-2-iodoprop-2-enoic acid can be achieved through several methods. One common approach involves the iodination of a precursor compound, such as 3-amino-2-propenoic acid, using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyamino)-2-iodoprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(Carboxyamino)-2-iodoprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Carboxyamino)-2-iodoprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine group can participate in halogen bonding, while the carboxyamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Carboxyamino)-2-bromoprop-2-enoic acid: Similar structure but with a bromine atom instead of iodine.

    3-(Carboxyamino)-2-chloroprop-2-enoic acid: Contains a chlorine atom instead of iodine.

    3-(Carboxyamino)-2-fluoroprop-2-enoic acid: Features a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(Carboxyamino)-2-iodoprop-2-enoic acid imparts unique chemical properties, such as higher reactivity and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .

Properties

CAS No.

61212-21-3

Molecular Formula

C4H4INO4

Molecular Weight

256.98 g/mol

IUPAC Name

3-(carboxyamino)-2-iodoprop-2-enoic acid

InChI

InChI=1S/C4H4INO4/c5-2(3(7)8)1-6-4(9)10/h1,6H,(H,7,8)(H,9,10)

InChI Key

GVTNOXXLTCRKFJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)O)I)NC(=O)O

Origin of Product

United States

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